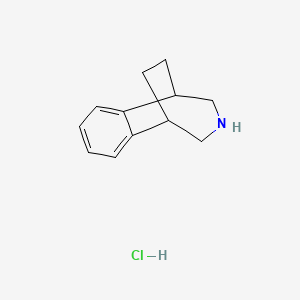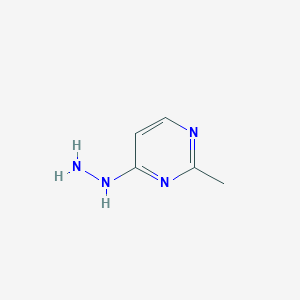
1,5-Ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a compound that was originally researched as a potential opioid analgesic, but was found to be inactive in this assay, and relatively toxic to mice . It was subsequently found to possess activity as an agonist at nicotinic acetylcholine receptors .
Synthesis Analysis
The synthesis of this compound involves the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts, containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .Molecular Structure Analysis
The molecular structure of this compound was established through an X-ray structural analysis . The structure contains a benzazepine ring, which is a seven-membered ring containing one nitrogen atom and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .Physical and Chemical Properties Analysis
The compound has a molar mass of 159.232 g·mol −1 . Further physical and chemical properties such as boiling point, melting point, and density are not available in the sources retrieved.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound is used in the preparation of the main band impurity of Varenicline , a nicotinic α4β2 acetylcholine receptor partial agonist. Varenicline is a prescription drug used to treat cigarette addiction . This suggests that the compound could potentially have applications in the development of new treatments for nicotine addiction.
Eigenschaften
CAS-Nummer |
54915-20-7 |
|---|---|
Molekularformel |
C12H16ClN |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-10-6-5-9(7-13-8-10)11(12)3-1;/h1-4,9-10,13H,5-8H2;1H |
InChI-Schlüssel |
SJPHTVLNPUOCME-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC1C3=CC=CC=C23.Cl |
Kanonische SMILES |
C1CC2CNCC1C3=CC=CC=C23.Cl |
| 566-34-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)







